Caffeidine Caffeidine Caffeidine is an impurity of Caffeine, a xanthine alkaloid that acts as a stimulant drug and a reversible acetylcholinesterase inhibitor. Caffeidine have also shown inhibitory activity towards cyclic nucleotide phosphodiesterases. Caffeine on alkaline hydrolysis produces caffeidine [1-methyl-4- (methylamino)-5-(N methylcarbamoyl)imidazole] and caffeidine acid [N- [4-(5-carboxy-1-methylimidazolyl)]-N,N'-dimethylurea].
Brand Name: Vulcanchem
CAS No.: 20041-90-1
VCID: VC21343526
InChI: InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12)
SMILES: CNC1=C(N(C=N1)C)C(=O)NC
Molecular Formula: C7H12N4O
Molecular Weight: 168.2 g/mol

Caffeidine

CAS No.: 20041-90-1

Cat. No.: VC21343526

Molecular Formula: C7H12N4O

Molecular Weight: 168.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Caffeidine - 20041-90-1

CAS No. 20041-90-1
Molecular Formula C7H12N4O
Molecular Weight 168.2 g/mol
IUPAC Name N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide
Standard InChI InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12)
Standard InChI Key FNYXJOYPHLKLRW-UHFFFAOYSA-N
SMILES CNC1=C(N(C=N1)C)C(=O)NC
Canonical SMILES CNC1=C(N(C=N1)C)C(=O)NC
Appearance White to Off-White Solid
Melting Point 78-81°C

Chemical Context of Methylxanthines

Classification and Related Compounds

Caffeine belongs to the methylxanthine class of compounds, which includes several structurally related substances. According to the available research, caffeine is metabolized in the liver by the cytochrome P450 oxidase enzyme system, particularly by the CYP1A2 isozyme, into three primary dimethylxanthines :

  • Paraxanthine (84% of caffeine metabolism)

  • Theobromine (12% of caffeine metabolism)

  • Theophylline (4% of caffeine metabolism)

Each of these metabolites has distinct physiological effects. Paraxanthine increases lipolysis, leading to elevated glycerol and free fatty acid levels in blood plasma. Theobromine dilates blood vessels and increases urine volume, while theophylline relaxes smooth muscles of the bronchi and is used to treat asthma .

Pharmacological Properties

Pharmacokinetics

The search results contain detailed information about caffeine pharmacokinetics but none specifically about caffeidine. Caffeine is absorbed by the small intestine within 45 minutes of ingestion and distributed throughout all bodily tissues. Peak blood concentration is reached within 1–2 hours, and it is eliminated by first-order kinetics .

Caffeine's biological half-life varies widely among individuals according to factors such as pregnancy, other drugs, liver enzyme function, and age. In healthy adults, caffeine's half-life is between 3 and 7 hours. This half-life is decreased by 30-50% in adult male smokers, approximately doubled in women taking oral contraceptives, and prolonged in the last trimester of pregnancy. In newborns, the half-life can be as long as 80 hours or more .

Stability Analysis

pH Sensitivity of Methylxanthines

While the search results don't address caffeidine specifically, they do provide valuable information about the stability of related compounds under different pH conditions. Research on green tea compounds, which include caffeine, shows that these compounds demonstrate varying degrees of stability depending on pH levels. Generally, these compounds become increasingly unstable as the solvent pH increases .

The stability test results indicate that purine alkaloids (which would include caffeine and potentially related compounds like caffeidine if it exists) are more stable than flavonoids under various pH conditions. This suggests that the purine backbone confers some degree of pH resistance .

Analytical Methods

Chromatographic Techniques

The research on green tea compounds describes analytical methods that could be relevant to the analysis of methylxanthines including caffeine and potentially caffeidine. The study employed high-performance liquid chromatography (HPLC) with a Hypersil GOLD C18 column (150 mm × 2.1 mm internal diameter, 3 μm particle size) protected by a KrudKatcher ultra in-line filter .

The chromatographic separation was optimized by adjusting column temperature, which affected both retention time and resolution. The researchers found that retention of compounds decreased with increasing temperature, and the resolutions of some compounds were altered according to temperature. Ultimately, green tea compounds were separated using 0.01% phosphoric acid-acetonitrile gradient elution at 20°C .

Synthesis and Production

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